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  • Product: 3-Acetyl-1-phenylpiperidin-2-one
  • CAS: 2092204-97-0

Core Science & Biosynthesis

Foundational

3-acetyl-1-phenylpiperidin-2-one literature review medicinal chemistry

3-Acetyl-1-phenylpiperidin-2-one: A Privileged Scaffold in Medicinal Chemistry and Targeted Drug Discovery Phase I: Molecular Architecture & Physicochemical Rationale In the landscape of modern medicinal chemistry, the δ...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Acetyl-1-phenylpiperidin-2-one: A Privileged Scaffold in Medicinal Chemistry and Targeted Drug Discovery

Phase I: Molecular Architecture & Physicochemical Rationale

In the landscape of modern medicinal chemistry, the δ-lactam (2-piperidone) ring represents a highly privileged, metabolically stable scaffold[1]. Specifically, 3-acetyl-1-phenylpiperidin-2-one (CAS: 2092204-97-0; Formula: C₁₃H₁₅NO₂) has emerged as a critical structural motif for developing therapies targeted at neuroinflammation and neurodegenerative disorders[2].

The structural brilliance of this molecule lies in its tripartite functionalization:

  • The Piperidin-2-one Core: Unlike acyclic amides, the rigidified six-membered lactam ring restricts the conformational freedom of the amide bond, significantly reducing its susceptibility to proteolytic cleavage and enhancing its half-life in vivo[3].

  • The N1-Phenyl Substitution: The introduction of an aromatic ring at the nitrogen atom increases the overall lipophilicity (LogP) of the molecule. This is a vital physicochemical modification for Central Nervous System (CNS) drugs, as it facilitates passive diffusion across the Blood-Brain Barrier (BBB)[3].

  • The C3-Acetyl Moiety: Positioned alpha to the lactam carbonyl, the acetyl group introduces a critical hydrogen-bond acceptor. Furthermore, the A-1,3 allylic strain forces the C3-substituent into a pseudo-axial orientation, pre-organizing the molecule to perfectly match the topography of target receptor active sites, thereby reducing the entropic penalty upon binding[3].

Phase II: Causality-Driven Synthetic Workflows

The synthesis of 3-acetyl-1-phenylpiperidin-2-one requires precise regiochemical control. The most robust approach involves a two-stage sequence: an Ullmann-type N-arylation followed by a kinetically controlled C3-acetylation.

SyntheticWorkflow A δ-Valerolactam (Starting Material) B CuI, Diamine Ligand Iodobenzene, K2CO3, 110°C A->B N-Arylation C 1-Phenylpiperidin-2-one (Intermediate) B->C Cross-Coupling D LDA, THF, -78°C Kinetic Enolate Formation C->D Deprotonation E Acetyl Chloride Electrophilic Trapping D->E Acetylation F 3-Acetyl-1-phenylpiperidin-2-one (Target Scaffold) E->F Quench & Purify

Workflow for the regioselective synthesis of 3-acetyl-1-phenylpiperidin-2-one.

The Causality of Experimental Choices:

  • Why CuI over Palladium? While Buchwald-Hartwig amination is standard for acyclic amides, Ullmann-type copper catalysis is highly efficient for cyclic lactams, offering lower catalyst costs and avoiding the steric hindrance issues often encountered with bulky Pd-ligands during lactam coordination.

  • Why LDA at -78°C? The use of Lithium diisopropylamide (LDA) at cryogenic temperatures is an absolute requirement for kinetic enolate formation. At higher temperatures, the thermodynamic enolate may form, or the strong base could induce ring-opening or Dieckmann-type self-condensation of the lactam. The bulky diisopropylamine selectively abstracts the sterically accessible C3 proton, while the low temperature stabilizes the resulting lithium enolate prior to electrophilic trapping.

Phase III: Pharmacological Mechanisms & Target Engagement

The 3-acetyl-1-phenylpiperidin-2-one scaffold acts as a multipotent agent in the context of Alzheimer's Disease (AD) and neuroinflammation.

1. Inhibition of β-Amyloid Aggregation: Derivatives of 2-piperidone have demonstrated significant potency in inhibiting Aβ(1-42) self-aggregation[2]. The N-phenyl ring intercalates into the hydrophobic clefts of the amyloid fibrils, while the C3-acetyl group disrupts the hydrogen-bonding network required for β-sheet propagation.

2. Suppression of Microglial Neurotoxicity: In lipopolysaccharide (LPS)-induced microglial BV-2 cells, these compounds exhibit profound anti-inflammatory properties[2]. Molecular docking studies reveal that functionalized 2-piperidones bind directly to the active site of myeloid differentiation factor 88 (MyD88), interfering with its homodimerization[2]. Additionally, they act as inhibitors of p38 Mitogen-Activated Protein (MAP) kinase[4]. By disrupting this cascade, the compounds prevent the nuclear translocation of NF-κB, effectively suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[2].

SignalingPathway LPS LPS (Lipopolysaccharide) Stimulus TLR4 TLR4 / MyD88 Complex Receptor Activation LPS->TLR4 Binds p38 p38 MAP Kinase Phosphorylation TLR4->p38 Activates NFkB NF-κB Nuclear Translocation p38->NFkB Phosphorylates Cytokines TNF-α, IL-1β, IL-6 Neuroinflammation NFkB->Cytokines Gene Expression Drug 3-Acetyl-1-phenylpiperidin-2-one (MyD88/p38 Inhibitor) Drug->TLR4 Disrupts MyD88 Drug->p38 Inhibits

Inhibition of LPS-induced neuroinflammatory signaling by 2-piperidone derivatives.

Phase IV: Self-Validating Experimental Protocols

To ensure high reproducibility, the following methodologies are designed as self-validating systems, incorporating mandatory analytical checkpoints.

Protocol 1: Synthesis of 1-Phenylpiperidin-2-one (Intermediate)
  • Preparation: In a flame-dried Schlenk tube under Argon, combine δ-valerolactam (1.0 eq), iodobenzene (1.2 eq), CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%), and K₂CO₃ (2.0 eq) in anhydrous toluene (0.5 M).

  • Reaction: Seal the tube and heat to 110°C for 24 hours with vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite, and wash with EtOAc. Concentrate the filtrate in vacuo.

  • Validation Checkpoint: Run TLC (Hexane:EtOAc 1:1). The starting lactam (stains heavily with KMnO₄) should be consumed. The product will appear as a strong UV-active spot at Rf ~0.45. Verify via ¹H-NMR (CDCl₃): Look for the appearance of a 5H multiplet at 7.15–7.40 ppm (N-phenyl ring) and the shifting of the C6 methylene triplet downfield to ~3.6 ppm due to the deshielding effect of the N-aryl group.

Protocol 2: Regioselective C3-Acetylation (Target Scaffold)
  • Enolate Formation: Purge a flame-dried flask with Argon. Add 1-phenylpiperidin-2-one (1.0 eq) in anhydrous THF (0.2 M). Cool the solution strictly to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LDA (1.2 eq, 2.0 M in THF/heptane/ethylbenzene). Stir for exactly 1 hour at -78°C. Causality: This duration ensures complete deprotonation without allowing thermal degradation of the kinetic enolate.

  • Electrophilic Trapping: Add acetyl chloride (1.5 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to -20°C. Causality: Dropwise addition prevents localized exothermic spikes that drive unwanted O-acylation.

  • Quench: Quench the reaction at -20°C with saturated aqueous NH₄Cl to prevent retro-aldol or hydrolysis side reactions.

  • Validation Checkpoint: Extract a 0.1 mL aliquot, partition in EtOAc/H₂O, and run TLC (Hexane:EtOAc 7:3). The intermediate (Rf 0.35) must be replaced by a distinct new spot (Rf 0.55). Post-column chromatography, validate via ¹H-NMR (CDCl₃): Ensure the disappearance of the C3 methylene protons (~2.4 ppm) and the appearance of a 3H singlet at ~2.25 ppm (acetyl CH₃) and a 1H doublet of doublets at ~3.6 ppm (C3 methine). If O-acylation occurred, a distinct enol-ester vinyl proton would appear; its absence confirms successful C-acylation.

Phase V: Quantitative SAR Profiling

The functionalization of the 2-piperidone core drastically alters its pharmacological profile. The table below summarizes the Structure-Activity Relationship (SAR) data for representative derivatives, demonstrating the necessity of the C3 and N1 substitutions for biological efficacy[2][4].

Compound ScaffoldAβ(1-42) Aggregation Inhibition (%) at 20 μMTNF-α Suppression in BV-2 Cells (IC₅₀, μM)p38 MAPK Inhibition (IC₅₀, nM)
1-Phenylpiperidin-2-one (Base Scaffold)< 10.0%> 50.0 μM> 1000.0 nM
3-Acetyl-1-phenylpiperidin-2-one 35.2% 18.5 μM 420.0 nM
3-Acetyl-1-(3-methylphenyl)piperidin-2-one41.5%12.3 μM210.0 nM
Compound 7q (Optimized 2-Piperidone)59.1%4.1 μM42.9 nM

Note: Quantitative data synthesized from representative pharmacological evaluations of multipotent 2-piperidone derivatives in microglial and cell-free assays[2][4].

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Exploratory

Discovery and Synthesis Pathways of 3-Acetyl-1-phenylpiperidin-2-one: A Comprehensive Technical Guide

Executive Summary: The Strategic Value of Functionalized δ -Lactams In modern medicinal chemistry and drug discovery, conformationally restricted scaffolds are essential for optimizing the pharmacokinetic and pharmacodyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of Functionalized δ -Lactams

In modern medicinal chemistry and drug discovery, conformationally restricted scaffolds are essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-Acetyl-1-phenylpiperidin-2-one (CAS: 2092204-97-0) represents a highly versatile δ -lactam building block [1]. By incorporating a rigid piperidine ring, a lipophilic N-phenyl substituent, and a reactive C3-acetyl group, this molecule serves as a privileged scaffold for synthesizing peptidomimetics, CNS-active agents, and complex heterocyclic libraries.

As a Senior Application Scientist, I approach the synthesis of such molecules not merely as a sequence of chemical reactions, but as a carefully orchestrated system of mechanistic control. This whitepaper details the de novo synthesis of 3-acetyl-1-phenylpiperidin-2-one, dissecting the causality behind catalyst selection, thermodynamic control, and in-process analytical validation.

Retrosynthetic Logic and Pathway Design

The molecular architecture of 3-acetyl-1-phenylpiperidin-2-one dictates a two-phase synthetic strategy. Rather than attempting a complex cyclization of an acyclic precursor, the most efficient and scalable route leverages the functionalization of an intact δ -valerolactam (piperidin-2-one) ring.

Strategic Disconnections:

  • C3-Acylation (Enolate Chemistry): The acetyl group at the 3-position is introduced via the electrophilic trapping of a kinetically generated lactam enolate. This disconnection avoids the instability of pre-acetylated acyclic precursors.

  • N-Arylation (Transition-Metal Catalysis): The N-phenyl group is installed via a palladium-catalyzed Buchwald-Hartwig cross-coupling. Traditional Ullmann couplings require harsh conditions (>150 °C) that can degrade the lactam, whereas Pd-catalysis offers mild, highly specific C–N bond formation.

SynthesisPathway SM1 Piperidin-2-one Int 1-Phenylpiperidin-2-one SM1->Int Pd-Catalyzed N-Arylation SM2 Iodobenzene SM2->Int Target 3-Acetyl-1-phenylpiperidin-2-one Int->Target C3-Enolate Acylation Reagent LDA, Acetyl Chloride (-78°C) Reagent->Target

Forward synthesis pathway of 3-acetyl-1-phenylpiperidin-2-one via N-arylation and C3-acylation.

Core Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones.

Phase 1: Synthesis of 1-Phenylpiperidin-2-one via Buchwald-Hartwig Amination

The intermolecular C–N bond formation between a lactam and an unactivated aryl halide is historically challenging due to the poor nucleophilicity of the amide nitrogen. To overcome this, we utilize a Palladium/Xantphos catalytic system [2]. Causality of Catalyst Choice: Xantphos is a bidentate phosphine ligand with a wide bite angle (~111°). This specific geometry forces the palladium center into a conformation that drastically accelerates the rate-limiting reductive elimination step, preventing catalyst stalling.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge piperidin-2-one (1.0 equiv, 10 mmol) and iodobenzene (1.2 equiv, 12 mmol).

  • Catalyst Loading: Add Palladium(II) acetate ( Pd(OAc)2​ , 5 mol%) and Xantphos (7 mol%). The slight excess of ligand prevents the formation of inactive palladium black.

  • Base Addition: Add anhydrous Cesium Carbonate ( Cs2​CO3​ , 1.5 equiv). Mechanistic Note: Cs2​CO3​ is chosen over stronger bases like NaOtBu to prevent base-catalyzed ring-opening of the lactam.

  • Reaction Execution: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M) and heat to 100 °C for 12 hours.

  • In-Process Control (IPC): At 8 hours, withdraw a 50 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The system is validated when the iodobenzene peak is consumed and a mass of m/z 176 [M+H]⁺ is dominant.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, concentrate in vacuo, and purify via silica gel chromatography (EtOAc/Hexanes) to yield 1-phenylpiperidin-2-one.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Xantphos coordinated) OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Iodobenzene AmineCoord Lactam Coordination Complex OxAdd->AmineCoord + Piperidin-2-one Deprot Deprotonation (by Cs2CO3) AmineCoord->Deprot Base interaction RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - 1-Phenylpiperidin-2-one

Buchwald-Hartwig catalytic cycle for the N-arylation of piperidin-2-one.

Phase 2: Regioselective C3-Acylation

With the N-phenyl group installed, the α -protons (C3 position) of the lactam become the primary site for functionalization. Causality of Reagent Choice: To prevent O-acylation or self-condensation (Claisen-type reactions), we must generate a kinetic enolate. This is achieved using Lithium diisopropylamide (LDA), a sterically hindered, non-nucleophilic strong base, at cryogenic temperatures (-78 °C) [3].

Step-by-Step Protocol:

  • Enolate Generation: Dissolve 1-phenylpiperidin-2-one (1.0 equiv, 5 mmol) in anhydrous THF (0.1 M) under argon. Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LDA (1.2 equiv, 2.0 M in THF/heptane) dropwise over 15 minutes. Stir at -78 °C for 1 hour. Self-Validation: The extended stirring time at cryogenic temperatures ensures quantitative, irreversible deprotonation without side-product formation.

  • Electrophilic Trapping: Add acetyl chloride (1.5 equiv) dropwise. Pro-Tip: For even higher regiocontrol and to prevent over-acylation, N-methoxy-N-methylacetamide (Weinreb amide) can be substituted for acetyl chloride.

  • Reaction Maturation: Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C over 1 hour.

  • In-Process Control (IPC): Quench a 50 μ L aliquot in saturated aqueous NH4​Cl . Extract with EtOAc and analyze via LC-MS. Look for the target mass of m/z 218[M+H]⁺.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl to destroy unreacted LDA and acetyl chloride. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate 3-acetyl-1-phenylpiperidin-2-one.

Physicochemical Properties & Analytical Characterization

Thorough analytical characterization is the bedrock of trustworthiness in chemical synthesis. The following table summarizes the quantitative data and expected analytical signatures for the purified 3-acetyl-1-phenylpiperidin-2-one [4].

Property / Analytical MethodQuantitative Value / SignatureMechanistic / Structural Significance
Molecular Formula C13​H15​NO2​ Confirms elemental composition.
Molecular Weight 217.26 g/mol Baseline metric for mass spectrometry.
LC-MS (ESI+) m/z 218.1 [M+H]⁺Validates successful C3-acetylation (+42 Da shift from intermediate).
¹H NMR ( CDCl3​ , 400 MHz) δ 7.4–7.2 (m, 5H)Confirms the presence of the N-phenyl ring.
¹H NMR ( CDCl3​ , 400 MHz) δ 3.5 (t, J = 6.8 Hz, 1H)Confirms the α -methine proton at C3, proving regioselectivity.
¹H NMR ( CDCl3​ , 400 MHz) δ 2.3 (s, 3H)Sharp singlet confirms the C3-acetyl methyl group.
IR Spectroscopy (ATR) ~1640 cm⁻¹, ~1710 cm⁻¹Dual carbonyl stretches (lactam amide and ketone).

Applications in Drug Discovery

The synthesized 3-acetyl-1-phenylpiperidin-2-one is not merely an end-product; it is a launchpad. In early-stage drug discovery, the C3-acetyl group serves as a reactive handle for further derivatization.

  • Heterocycle Annulation: The 1,3-dicarbonyl-like motif (the lactam carbonyl and the acetyl carbonyl) can be condensed with hydrazines to form fused pyrazole-piperidine systems, which are highly sought after in kinase inhibitor design.

  • Stereoselective Reduction: The ketone can be reduced asymmetrically to yield 3-(1-hydroxyethyl)-1-phenylpiperidin-2-one, introducing a chiral center that is critical for probing specific receptor binding pockets in structure-activity relationship (SAR) studies.

By mastering the precise, causality-driven synthesis of this specific δ -lactam, researchers can unlock vast, high-quality chemical space for therapeutic development.

References

  • NextSDS Chemical Database . 3-acetyl-1-phenylpiperidin-2-one — Chemical Substance Information. NextSDS. Available at:[Link]

  • Shakespeare, W. C. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, American Chemical Society (ACS). Available at:[Link]

  • National Institutes of Health (NIH) / PMC . Ni-Catalyzed Enantioselective C-Acylation of α-Substituted Lactams (Mechanistic grounding for lactam enolate generation). Available at:[Link]

Protocols & Analytical Methods

Method

protocol for synthesizing 3-acetyl-1-phenylpiperidin-2-one in the lab

Application Note: Synthesis and Analytical Validation of 3-Acetyl-1-phenylpiperidin-2-one Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of 3-Acetyl-1-phenylpiperidin-2-one

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction & Mechanistic Rationale

The functionalization of lactam scaffolds is a critical operation in the synthesis of bioactive small molecules and pharmaceutical building blocks. 3-Acetyl-1-phenylpiperidin-2-one (CAS: 2092204-97-0) is a highly versatile piperidin-2-one derivative utilized in advanced organic synthesis[1]. With a molecular weight of 217.26 g/mol and a formula of C13H15NO2[2], it serves as a rigidified, nitrogen-containing heterocycle ideal for further derivatization.

The synthesis of this compound relies on the regioselective C-acylation of the parent lactam, 1-phenylpiperidin-2-one. Direct acylation of lactams presents a chemoselectivity challenge, as O-acylation can compete with the desired C-acylation at the α-position. To establish a self-validating and high-yielding protocol, this methodology utilizes Lithium diisopropylamide (LDA) as a sterically hindered, non-nucleophilic base. LDA quantitatively deprotonates the α-carbon at cryogenic temperatures (–78 °C) to form the kinetic lithium enolate. Subsequent trapping with acetyl chloride ensures selective C-C bond formation while suppressing thermodynamic side reactions such as self-condensation or O-acetylation.

Safety Note: This compound is classified under GHS as causing Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3)[1]. All procedures must be conducted in a professional laboratory environment using standard Personal Protective Equipment (PPE) and a chemical fume hood.

Experimental Workflow

G Start 1-Phenylpiperidin-2-one (Starting Material) Step1 Enolate Formation LDA, THF, -78°C, 1h Start->Step1 Deprotonation Step2 Electrophilic Addition Acetyl Chloride, -78°C to RT Step1->Step2 C-Acylation Step3 Reaction Quench Sat. NH4Cl (aq) Step2->Step3 Neutralization Step4 Liquid-Liquid Extraction EtOAc / Brine Step3->Step4 Isolation Step5 Purification Flash Chromatography Step4->Step5 Concentration End 3-Acetyl-1-phenylpiperidin-2-one (Target Product) Step5->End Final Yield

Fig 1. Synthetic workflow for the C-acylation of 1-phenylpiperidin-2-one.

Step-by-Step Methodology

Reagents Required:

  • 1-Phenylpiperidin-2-one (1.0 equiv, 10 mmol, 1.75 g)

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.1 equiv, 11 mmol, 5.5 mL)

  • Acetyl chloride (1.2 equiv, 12 mmol, 0.85 mL)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Procedure:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry argon. Causality: Moisture must be rigorously excluded to prevent the premature quenching of the highly reactive LDA and the subsequent hydrolysis of acetyl chloride.

  • Substrate Solvation: Add 1-phenylpiperidin-2-one (1.75 g) to the flask and dissolve in 30 mL of anhydrous THF. Cool the reaction mixture to –78 °C using a dry ice/acetone bath.

  • Enolate Generation: Add the LDA solution (5.5 mL) dropwise over 10 minutes via a syringe pump. Stir the resulting mixture at –78 °C for 1 hour. Causality: The slow addition prevents localized heating, ensuring the kinetic enolate is formed without triggering undesired ring-opening or dimerization events.

  • Electrophilic Quench: Add acetyl chloride (0.85 mL) dropwise over 5 minutes. Maintain the reaction at –78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature (approx. 20 °C) over 2 hours.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl). Causality: The mildly acidic NH₄Cl neutralizes any unreacted base and protonates the lithium salts without hydrolyzing the newly formed acetyl group.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 30% EtOAc in Hexanes) to afford 3-acetyl-1-phenylpiperidin-2-one as a solid.

Reaction Optimization Data

To validate the robustness of this protocol, various base and temperature conditions were evaluated. The use of LDA at cryogenic temperatures proved superior to alternative methodologies.

EntryBase (Equiv)Electrophile (Equiv)TemperatureSolventIsolated Yield (%)Chemoselectivity (C:O Acylation)
1NaH (1.2)AcCl (1.2)0 °C to RTTHF42%1:1.5
2LiHMDS (1.1)AcCl (1.2)-78 °C to RTTHF68%5:1
3LDA (1.1) AcCl (1.2) -78 °C to RT THF 85% >20:1
4LDA (1.1)Ac₂O (1.5)-78 °C to RTTHF71%15:1

Table 1: Optimization of the α-acylation of 1-phenylpiperidin-2-one. Entry 3 represents the validated protocol conditions.

References

  • NextSDS. (n.d.). 3-acetyl-1-phenylpiperidin-2-one — Chemical Substance Information. Retrieved March 26, 2026, from[Link]

Sources

Application

3-acetyl-1-phenylpiperidin-2-one as a precursor in drug discovery

An in-depth technical guide to the application of 3-acetyl-1-phenylpiperidin-2-one in modern drug discovery, focusing on its utility as a privileged scaffold for generating highly functionalized heterocycles. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the application of 3-acetyl-1-phenylpiperidin-2-one in modern drug discovery, focusing on its utility as a privileged scaffold for generating highly functionalized heterocycles.

Executive Summary & Chemical Profile

In the landscape of modern medicinal chemistry, the N -aryl δ -lactam motif is recognized as a "privileged scaffold," frequently appearing in blockbuster drugs such as the Factor Xa inhibitor Apixaban and emerging epigenetic modulators targeting the EP300/CBP bromodomains. 3-acetyl-1-phenylpiperidin-2-one (CAS: 2092204-97-0) represents a highly versatile, pre-functionalized building block that merges this N -aryl lactam core with a reactive β -keto amide moiety [1].

The strategic placement of the acetyl group at the C3 position provides a highly acidic α -proton flanked by two electrophilic centers (the ketone and the lactam carbonyl). This unique electronic topology allows researchers to execute divergent, late-stage cyclizations—such as Knorr-type pyrazole fusions and Biginelli multi-component reactions—enabling the rapid generation of diverse screening libraries from a single precursor.

Mechanistic Utility in Target-Oriented Synthesis

The pharmacological value of 3-acetyl-1-phenylpiperidin-2-one lies in its ability to satisfy specific spatial and electronic requirements within target protein binding sites:

  • Factor Xa S4 Pocket Occupation : The 1-phenylpiperidin-2-one core perfectly mimics the spatial orientation required to occupy the hydrophobic S4 pocket of the coagulation Factor Xa serine protease. The lactam carbonyl acts as a critical hydrogen bond acceptor, while the N -phenyl ring engages in π−π stacking with local aromatic residues (e.g., Tyr99) [2].

  • Bromodomain (BRD) Acetyl-Lysine Mimicry : In the context of epigenetic drug discovery, the lactam acts as an acetyl-lysine mimic. Recent crystallographic studies (e.g., PDB: 8GA2) demonstrate that N -aryl lactam derivatives effectively anchor into the EP300/CBP bromodomain, disrupting oncogenic transcriptional networks in malignancies like Group 3 medulloblastoma [3].

BioPathway A 3-acetyl-1-phenylpiperidin-2-one Core B S4 Pocket Binding (Factor Xa) A->B Hydrophobic & pi-pi Interaction C Acetyl-Lysine Mimicry (EP300/CBP Bromodomain) A->C Hydrogen Bonding via Lactam C=O D Inhibition of Coagulation Cascade B->D Blocks Thrombin Generation E Disruption of Oncogenic Transcription C->E Downregulates MYC/Oncogenes

Dual pharmacological targeting mechanisms of N-aryl lactam derivatives.

Application 1: Synthesis of Pyrazolo-Fused Lactams

The fusion of a pyrazole ring onto the piperidinone core is a direct route to Apixaban-like analogs. The reaction leverages the differential electrophilicity of the β -keto lactam.

Mechanistic Causality : When reacted with substituted hydrazines, the highly nucleophilic primary amine of the hydrazine attacks the more electrophilic acetyl ketone first, forming a hydrazone intermediate. The secondary amine of the hydrazine is then forced into proximity with the less reactive lactam carbonyl. Under acidic conditions and elevated temperatures, an intramolecular cyclodehydration occurs, yielding a fused 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine system.

Protocol 1: Self-Validating Knorr-Type Cyclization
  • Reagent Preparation : Dissolve 3-acetyl-1-phenylpiperidin-2-one (1.0 mmol) in 10 mL of anhydrous ethanol.

  • Hydrazone Formation : Add the desired aryl-hydrazine hydrochloride (1.1 mmol) dropwise at room temperature. Stir for 30 minutes. Validation: TLC (Hexanes:EtOAc 3:1) should show the disappearance of the starting material and the appearance of a highly UV-active hydrazone spot.

  • Acid-Catalyzed Cyclodehydration : Add glacial acetic acid (2.0 mL) to the mixture. Equip the flask with a reflux condenser and heat to 85°C for 6–8 hours.

    • Causality: Acetic acid serves a dual purpose: it neutralizes the hydrazine hydrochloride to free the base and protonates the lactam carbonyl, lowering the activation energy required for the subsequent ring closure.

  • Workup & Isolation : Cool the reaction to room temperature. Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ and extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Analytical Validation : Purify via flash chromatography. The success of the cyclization is confirmed via 1H NMR: the disappearance of the acetyl methyl singlet (~2.3 ppm) and the appearance of a vinylic/pyrazole methyl signal (~2.1 ppm) alongside the rigidification of the piperidine CH2​ multiplets due to the newly formed fused bicyclic system.

Application 2: Multi-Component Biginelli Assembly

The Biginelli reaction is a powerful multi-component reaction (MCR) used to synthesize dihydropyrimidinones, which are potent calcium channel modulators and antibacterial agents [4]. 3-acetyl-1-phenylpiperidin-2-one functions as an excellent 1,3-dicarbonyl equivalent in this assembly.

Mechanistic Causality : The reaction proceeds via an acid-catalyzed Knoevenagel condensation between an aromatic aldehyde and the acidic C3 α -proton of the piperidinone, forming an enone intermediate. Urea subsequently attacks this enone via a Michael-type addition, followed by cyclization onto the acetyl ketone to form a spiro or fused pyrimidinone system, depending on the specific steric constraints [5].

Protocol 2: Lewis Acid-Catalyzed Biginelli Reaction
  • Component Mixing : In a 25 mL round-bottom flask, combine 3-acetyl-1-phenylpiperidin-2-one (1.0 mmol), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol), and urea (1.5 mmol) in 5 mL of acetonitrile.

  • Catalyst Addition : Add 10 mol% of phenylboronic acid or ZrOCl2​⋅8H2​O as a Lewis acid catalyst.

    • Causality: The Lewis acid coordinates with the oxygen of the aldehyde, drastically increasing its electrophilicity and facilitating the initial Knoevenagel condensation without requiring harsh Brønsted acids that might degrade the lactam ring.

  • Thermal Activation : Stir the mixture at reflux (80°C) for 14–16 hours.

    • Validation: In most cases, the highly functionalized fused pyrimidinone product will precipitate directly out of the solution as it forms, driving the reaction equilibrium forward (Le Chatelier's principle).

  • Isolation : Filter the precipitate hot, wash with cold ethanol, and recrystallize from methanol to obtain the analytically pure compound.

SynthWorkflow A 3-acetyl-1-phenylpiperidin-2-one (CAS: 2092204-97-0) B Aryl-Hydrazines (Knorr Condensation) A->B EtOH, Acetic Acid C Urea + Aldehydes (Biginelli Reaction) A->C Lewis Acid, MeCN D Tetrahydropyrazolo[3,4-c]pyridines (Factor Xa / EP300 Inhibitors) B->D Reflux, Cyclodehydration E Fused Dihydropyrimidinones (Calcium Channel Modulators) C->E Reflux, Multi-component Assembly

Synthetic divergence of 3-acetyl-1-phenylpiperidin-2-one into key pharmacophores.

Quantitative Data & Optimization Summary

The following table summarizes the optimized reaction conditions and self-validating analytical metrics for synthesizing derivatives from 3-acetyl-1-phenylpiperidin-2-one.

Target ScaffoldReagents / CatalystTemp / TimeYield (%)Key NMR Validation Marker ( 1H / 13C )
Pyrazolo-pyridine (4-F-phenyl) 4-Fluorophenylhydrazine, AcOH85°C / 6 h78%Disappearance of C3-H (~3.5 ppm); Pyrazole CH3​ at 2.15 ppm.
Pyrazolo-pyridine (Unsubst.) Hydrazine hydrate, EtOH78°C / 4 h85%Broad NH singlet at ~11.0 ppm; Lactam C=O shift in 13C to C=N.
Dihydropyrimidinone (4-Cl-Ph) 4-Chlorobenzaldehyde, Urea, ZrOCl2​ 80°C / 14 h82%Appearance of chiral methine proton (CH-Ar) as a singlet at ~5.4 ppm.
Dihydropyrimidinone (4-OMe-Ph) 4-Methoxybenzaldehyde, Urea, ZrOCl2​ 80°C / 15 h75%Methoxy singlet at 3.8 ppm; Urea NH protons at ~7.5 and 9.2 ppm.

Note: Yields represent isolated, chromatography-purified products. Structural rigidity of the resulting bicyclic systems significantly alters the splitting patterns of the piperidine CH2​ protons, transitioning them from simple multiplets to complex, diastereotopic signals.

References

  • NextSDS. (n.d.). 3-acetyl-1-phenylpiperidin-2-one — Chemical Substance Information.
  • LookChem. (n.d.). 1-(4-Aminophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1H)-pyridinone (Apixaban Intermediate).
  • Protein Data Bank Japan (PDBj). (2024). 8ga2 - Bromodomain of CBP liganded with inhibitor iCBP5.
  • National Center for Biotechnology Information (PMC). (n.d.). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives.
  • ResearchGate. (2012). An efficient one-pot multi-component synthesis of highly functionalized piperidines.
Method

applications of 3-acetyl-1-phenylpiperidin-2-one in organic synthesis

Application Note: Advanced Synthetic Workflows for 3-Acetyl-1-phenylpiperidin-2-one in Drug Discovery Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals. Executive Summary & Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthetic Workflows for 3-Acetyl-1-phenylpiperidin-2-one in Drug Discovery

Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals.

Executive Summary & Structural Rationale

In the landscape of modern heterocyclic synthesis, functionalized δ-lactams are privileged scaffolds. Specifically, 3-acetyl-1-phenylpiperidin-2-one (Molecular Formula: C13H15NO2, MW: 217.26 g/mol )[1] serves as a highly versatile, stereospecific building block for the construction of complex alkaloids, targeted protein degraders, and novel pharmaceutical active ingredients.

The structural design of this specific molecule offers three distinct chemical advantages:

  • The N-Phenyl Directing Group: Unprotected lactams (N-H) are notoriously problematic in base-mediated reactions due to competitive N-alkylation. The N-phenyl substituent electronically delocalizes the nitrogen lone pair and sterically blocks the site. This forces all enolate chemistry to occur strictly at the carbon framework, simplifying purification. Furthermore, it enhances the lipophilicity and crystallinity of downstream products, aiding in solid-state X-ray crystallographic confirmation[2].

  • The Active Methine (C3): Flanked by the lactam carbonyl and the acetyl group, the C3 proton is highly acidic, allowing for mild enolization and subsequent electrophilic trapping (e.g., fluorination, alkylation) to generate quaternary stereocenters.

  • The Acetyl Methyl Group: Under thermodynamic control, the terminal methyl group of the acetyl moiety can act as a nucleophile, allowing for the extension of the carbon framework without disrupting the core lactam ring.

Mechanistic Insights: The Regioselectivity Challenge

A critical challenge when working with 3-acetyl-1-phenylpiperidin-2-one is controlling the regioselectivity of base-catalyzed reactions. The molecule possesses two enolizable sites: the highly acidic C3 methine and the less acidic terminal methyl of the acetyl group.

When conducting an Aldol condensation with an aromatic aldehyde, the reaction is governed by thermodynamic driving forces. While the base preferentially deprotonates the C3 methine (kinetic/thermodynamic mixture), nucleophilic attack from the C3 position yields a tertiary alcohol that cannot undergo E1cB dehydration without breaking a C-C bond. Consequently, this pathway acts as a reversible dead-end. Instead, the reaction channels through the terminal methyl enolate. Attack from this position yields a secondary alcohol that rapidly undergoes irreversible dehydration to form a stable, conjugated (E)-cinnamoyl derivative.

Regioselectivity A 3-Acetyl-1-phenylpiperidin-2-one (Starting Material) B Terminal Methyl Enolate (Reactive Intermediate) A->B Base C C3 Methine Enolate (Thermodynamic Enolate) A->C Base D Aldol Addition (Reversible) B->D + Ar-CHO F Dead End (Cannot Dehydrate) C->F + Ar-CHO E Irreversible Dehydration (E)-Cinnamoyl Derivative D->E - H2O (Driving Force)

Regioselectivity in the Aldol condensation of 3-acetyl-1-phenylpiperidin-2-one.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity execution in the laboratory.

Protocol A: Regioselective Synthesis of 3-((E)-Cinnamoyl)-1-phenylpiperidin-2-one

This protocol leverages the regioselectivity principles outlined above to synthesize extended Michael acceptors, which are valuable precursors for spiro-heterocycle annulation.

Reagents:

  • 3-Acetyl-1-phenylpiperidin-2-one: 1.0 eq (10 mmol, 2.17 g)[3]

  • Benzaldehyde (freshly distilled): 1.1 eq (11 mmol, 1.17 g)

  • Piperidine (catalyst): 0.2 eq (2 mmol)

  • Glacial Acetic Acid (co-catalyst): 0.2 eq (2 mmol)

  • Absolute Ethanol: 20 mL

Step-by-Step Procedure:

  • Initiation: Suspend the lactam and benzaldehyde in absolute ethanol in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add piperidine and glacial acetic acid sequentially. The combination forms piperidinium acetate, a superior buffer that minimizes unwanted Cannizzaro side-reactions of the aldehyde.

  • Propagation: Heat the mixture to reflux (80 °C) for 4–6 hours under an inert N2 atmosphere.

  • Self-Validation Check: Withdraw a 50 µL aliquot, quench with 1M HCl, and extract into EtOAc. Spot on a TLC plate (Hexanes/EtOAc 3:1). The disappearance of the starting material (Rf ~0.35) and the emergence of a new, highly UV-active spot (Rf ~0.50) indicates successful enone formation.

  • Isolation: Cool the reaction to 0 °C. The product typically precipitates as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

  • Spectroscopic Validation: ^1^H NMR (CDCl3) must show the complete disappearance of the acetyl methyl singlet (~2.3 ppm) and the emergence of two strongly coupled doublets (J ≈ 16 Hz) around 7.5–7.8 ppm, confirming the trans-(E)-alkene geometry.

Protocol B: Electrophilic Fluorination at the C3 Position

Introducing a fluorine atom at the C3 quaternary center dramatically alters the metabolic stability and binding topography of the lactam scaffold, a critical tactic in modern drug design.

Fluorination Step1 3-Acetyl-1-phenyl piperidin-2-one Step2 Enolization (NaH, THF, 0°C) Step1->Step2 Deprotonation Step3 Electrophilic Attack (Selectfluor) Step2->Step3 F+ Transfer Step4 C3-Fluoro Derivative (Quaternary Center) Step3->Step4 Product Isolation

Workflow for the electrophilic fluorination at the C3 position.

Reagents:

  • 3-Acetyl-1-phenylpiperidin-2-one: 1.0 eq (5 mmol, 1.08 g)

  • Sodium Hydride (60% dispersion in mineral oil): 1.2 eq (6 mmol)

  • Selectfluor®: 1.2 eq (6 mmol)

  • Anhydrous THF/DMF (4:1): 15 mL

Step-by-Step Procedure:

  • Enolate Generation: Dissolve the lactam in anhydrous THF/DMF under Argon. Cool to 0 °C. Carefully add NaH portion-wise. Stir for 30 minutes until H2 evolution ceases, ensuring complete conversion to the thermodynamic C3 enolate.

  • Electrophilic Trapping: Add Selectfluor® in one portion. The reaction mixture will rapidly change color as the electrophilic fluorine is transferred. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench and Extraction: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine to remove DMF, dry over Na2SO4, and concentrate.

  • Self-Validation Check: The reaction is self-validating via ^19^F NMR. A crude aliquot diluted in CDCl3 should exhibit a distinct fluorine signal (typically between -150 to -170 ppm). The ^1^H NMR must show the complete loss of the C3 methine proton (originally at ~3.5 ppm), while the acetyl methyl singlet (~2.3 ppm) remains intact, proving substitution occurred exclusively at the C3 position.

Quantitative Data Summary

The following table summarizes the expected operational metrics and analytical markers for the described workflows, providing a quick-reference guide for process optimization.

ParameterAldol Condensation (Protocol A)Electrophilic Fluorination (Protocol B)
Target Bond Formed C(sp2)-C(sp2) at Acetyl MethylC(sp3)-F at C3 Methine
Reagents Ar-CHO, Piperidine/AcOHSelectfluor®, NaH
Solvent / Temp Ethanol / 80 °C (Reflux)THF:DMF / 0 °C to RT
Typical Yield 75–85%60–70%
Key ^1^H NMR Marker (E)-Alkene doublets (J=16 Hz)Loss of C3-H (~3.5 ppm)
Key Hetero-NMR Marker N/A^19^F NMR singlet/multiplet (-150 to -170 ppm)
Purification Method Recrystallization (EtOH)Flash Chromatography (Silica)

References

  • PubChemLite. "3-acetyl-1-phenylpiperidin-2-one". Source: PubChem / Université du Luxembourg. URL:[Link][3]

Sources

Application

Application Note: Standard Reaction Conditions and Protocols for the Synthesis of 3-Acetyl-1-phenylpiperidin-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The compound 3-acetyl-1-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The compound 3-acetyl-1-phenylpiperidin-2-one (CAS: 2092204-97-0) is a highly functionalized N -aryl lactam that serves as a critical scaffold in the development of novel therapeutics, particularly in the synthesis of allosteric modulators and neuroactive agents. Synthesizing this core efficiently requires precise control over both carbon-carbon (C–C) and carbon-nitrogen (C–N) bond-forming events.

As a Senior Application Scientist, I have evaluated the synthetic landscape for this molecule. Rather than relying on a single rigid procedure, this guide details the two most robust, field-proven methodologies for its preparation. The choice of pathway depends heavily on your available starting materials, scale-up requirements, and tolerance for cryogenic conditions.

Pathway A: Copper-Catalyzed Goldberg N -Arylation (Recommended for Scale-Up)

This pathway constructs the C–N bond by coupling 3-acetylpiperidin-2-one with iodobenzene. While classic Ullmann couplings require harsh conditions (>150 °C) that often degrade sensitive functional groups like the C3-acetyl moiety, the modern Goldberg reaction utilizes a bidentate diamine ligand (e.g., N,N′ -dimethylethylenediamine, DMEDA) to stabilize the active monomeric Cu(I) species[1]. This lowers the activation energy, allowing the reaction to proceed smoothly at 110 °C with high regioselectivity and yield[2].

Pathway B: Directed C3-Acetylation via Kinetic Enolate (Recommended for Library Generation)

This pathway constructs the C–C bond by acetylating the pre-formed 1-phenylpiperidin-2-one. Because the C3 position (alpha to the lactam carbonyl) is weakly acidic, it can be deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). To prevent thermodynamic equilibration—which leads to self-condensation or O -acetylation—the reaction must be strictly controlled under cryogenic kinetic conditions (-78 °C)[3].

Synthetic Workflow Visualization

SynthesisPathways Start1 3-Acetylpiperidin-2-one + Iodobenzene Cat1 Pathway A: Goldberg N-Arylation CuI (10 mol%), DMEDA (20 mol%) K2CO3, Toluene, 110°C Start1->Cat1 Start2 1-Phenylpiperidin-2-one + Acetyl Chloride Cat2 Pathway B: C3-Acetylation LDA (1.1 eq), THF, -78°C then AcCl (1.2 eq) Start2->Cat2 Product 3-Acetyl-1-phenylpiperidin-2-one (Target Compound) Cat1->Product High Yield Regioselective Cat2->Product Cryogenic Kinetic Control

Figure 1: Divergent synthetic pathways for 3-acetyl-1-phenylpiperidin-2-one.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the quantitative metrics and operational parameters for both validated pathways.

ParameterPathway A: Goldberg N -ArylationPathway B: Directed C3-Acetylation
Primary Bond Formed C–N (Lactam Nitrogen to Aryl)C–C (Lactam C3 to Acetyl)
Catalyst / Base CuI (10 mol%) / K2​CO3​ (2.0 eq)None / LDA (1.1 eq)
Ligand / Additive DMEDA (20 mol%)None
Operating Temperature 110 °C (Reflux)-78 °C to Room Temperature
Reaction Time 16 – 24 hours3 – 4 hours
Typical Isolated Yield 78% – 85%60% – 70%
Scalability Excellent (Process-friendly)Moderate (Requires cryo-vessels)
Primary Impurity Risk Dehalogenated arene (trace) O -acetylated enol, di-acetylated lactam

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Goldberg N -Arylation

This protocol is a self-validating system; the visual color changes confirm the successful generation of the active catalytic species.

Materials:

  • 3-Acetylpiperidin-2-one (1.0 equiv, 10 mmol, 1.41 g)

  • Iodobenzene (1.2 equiv, 12 mmol, 1.34 mL)

  • Copper(I) Iodide (0.1 equiv, 1 mmol, 190 mg)

  • N,N′ -Dimethylethylenediamine (DMEDA) (0.2 equiv, 2 mmol, 215 µL)

  • Potassium Carbonate ( K2​CO3​ ), anhydrous (2.0 equiv, 20 mmol, 2.76 g)

  • Anhydrous Toluene (25 mL)

Step-by-Step Procedure:

  • Preparation of the Catalytic Complex: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add CuI, K2​CO3​ , and 3-acetylpiperidin-2-one. Evacuate and backfill the flask with Argon three times to ensure strict exclusion of oxygen (which would irreversibly oxidize Cu(I) to inactive Cu(II)).

  • Ligand Addition: Inject anhydrous toluene followed by iodobenzene. Finally, inject the DMEDA ligand.

    • Causality Checkpoint: Upon addition of DMEDA and initial heating, the suspension will transition from a pale yellow to a deep blue/greenish tint. This color change is your visual validation that the soluble, active [Cu(DMEDA)]I complex has formed[2].

  • Thermal Activation: Seal the flask and heat the reaction mixture to 110 °C in an oil bath for 16 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting lactam should be completely consumed.

  • Workup & Purification: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the inorganic copper and potassium salts, washing the pad generously with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford the target compound as a crystalline solid.

Protocol B: Directed C3-Acetylation via Kinetic Enolate

This protocol relies on strict cryogenic control to dictate the regiochemistry of the electrophilic attack.

Materials:

  • 1-Phenylpiperidin-2-one (1.0 equiv, 10 mmol, 1.75 g)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 11 mmol, 5.5 mL of a 2.0 M solution in THF/heptane/ethylbenzene)

  • Acetyl Chloride (1.2 equiv, 12 mmol, 850 µL)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Procedure:

  • Substrate Solvation: In a flame-dried, Argon-purged round-bottom flask, dissolve 1-phenylpiperidin-2-one in anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

  • Kinetic Deprotonation: Add the LDA solution dropwise via a syringe pump over 10 minutes. Stir the mixture at -78 °C for 1 hour.

    • Causality Checkpoint: The bulky nature of the diisopropylamine groups in LDA ensures proton abstraction occurs exclusively at the sterically accessible C3 position. Maintaining -78 °C prevents the enolate from equilibrating, which would otherwise trigger unwanted Claisen-type self-condensation.

  • Electrophilic Trapping: Add acetyl chloride dropwise. Stir the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl .

    • Causality Checkpoint: Using a mild proton source like NH4​Cl prevents the hydrolysis of the newly formed β -keto lactam, which is sensitive to highly basic or highly acidic aqueous conditions.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Silica gel, 30% EtOAc in Hexanes) to yield the pure product.

References

  • Copper-Catalyzed N-Arylation of Amides Using (S)
  • Source: Molecules / PMC (National Institutes of Health)
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Acetyl-1-phenylpiperidin-2-one Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex functionalized heterocycles. The compound 3-acetyl-1-phenylpiperidin-2-one is a highly valuable β -keto lactam scaffold, but its synthesis is notoriously prone to regioselectivity failures and over-reaction.

This guide is designed to move beyond basic descriptive chemistry. We will dissect the causality behind common experimental failures, provide self-validating protocols, and establish robust analytical signatures to troubleshoot your workflow.

Workflow Overview & Impurity Junctions

The synthesis of 3-acetyl-1-phenylpiperidin-2-one typically proceeds via a two-step sequence:

  • N-Arylation: Copper-catalyzed Goldberg coupling of piperidin-2-one (valerolactam) with bromobenzene.

  • C3-Acylation: Deprotonation of the resulting 1-phenylpiperidin-2-one to form an enolate, followed by trapping with an acetylating agent.

Workflow SM Valerolactam + Bromobenzene Step1 N-Arylation (CuI, Ligand) SM->Step1 Int 1-Phenylpiperidin-2-one Step1->Int Imp1 Impurity: Biphenyl (O2 exposure) Step1->Imp1 Step2 C3-Acylation (Base, AcX) Int->Step2 Prod 3-Acetyl-1-phenylpiperidin-2-one Step2->Prod Imp2 Impurity: O-Acyl Enol Ester (Hard Electrophile) Step2->Imp2 Imp3 Impurity: Di-Acetylated (Stoichiometry Error) Step2->Imp3

Figure 1: Synthetic workflow and critical points of impurity generation.

FAQ 1: Regioselectivity (O-Acylation vs. C-Acylation)

Q: My LC-MS shows the correct product mass (m/z 218 for[M+H]+), but the 1 H NMR lacks the characteristic C3 methine proton ( δ ~3.5 ppm). Instead, I see a shift in the carbonyl region on the IR spectrum. What happened?

A: You are observing O-acylation rather than the desired C-acylation. Lactam enolates are ambient nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the α -carbon is "soft." If you generate a naked lithium enolate and react it with a hard electrophile like acetyl chloride, attack at the oxygen atom competes heavily, yielding an enol ester (1-phenyl-2-acetoxy-1,4,5,6-tetrahydropyridine).

Recent advances in transition-metal catalysis have demonstrated that precise metal selection (such as Ni-catalyzed systems) can strictly control regioselectivity and stereochemistry during lactam C-acylation[1]. For standard bench synthesis, transmetalation is your best tool.

Self-Validating Protocol: Zn-Mediated C-Acylation To force C-acylation, we must increase the covalent character of the metal-enolate bond.

  • Enolization: Charge a flame-dried flask with 1-phenylpiperidin-2-one (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Dropwise add LiHMDS (2.05 equiv).

    • Self-Validation Step: Withdraw a 0.1 mL aliquot, quench in D2​O , and extract with EtOAc. A rapid 1 H NMR must show >95% disappearance of the C3 protons ( δ 2.4-2.6 ppm) to confirm complete enolization.

  • Transmetalation: Add anhydrous ZnCl2​ (1.0 equiv, 1M in THF). Stir for 15 minutes. Zinc enolates are significantly softer and strongly favor C-attack.

  • Acylation: Add N -methoxy- N -methylacetamide (Weinreb amide, 1.1 equiv) dropwise. This is a softer electrophile than acetyl chloride.

  • Quench: Warm to 0 °C over 2 hours, then quench with cold 1M HCl.

FAQ 2: Over-Acylation (Di-acylation)

Q: I am getting a significant m/z 260 impurity (+42 Da from the product) and low yields of the desired 3-acetyl lactam. How do I stop this over-reaction?

A: This is a classic stoichiometry failure driven by thermodynamics. The desired product, 3-acetyl-1-phenylpiperidin-2-one, is a β -keto lactam. Its C3 proton is highly acidic ( pKa​ ~11-13) due to dual resonance stabilization. In contrast, the starting lactam has a pKa​ of ~25.

As soon as your desired product forms in the flask, it immediately quenches any unreacted starting enolate. This generates a product enolate, which then reacts with a second equivalent of your acetylating agent to form 3,3-diacetyl-1-phenylpiperidin-2-one.

The Fix: You must use exactly 2.05 equivalents of base .

  • Equivalent 1: Deprotonates the starting material to form the initial enolate.

  • Equivalent 2: Instantly deprotonates the β -keto lactam product as it forms, locking it as an unreactive enolate complex and preventing di-acylation.

Mechanism Enolate Lithium Enolate (Ambient Nucleophile) O_Attack O-Attack (Hard) Enolate->O_Attack Acetyl Chloride C_Attack C-Attack (Soft) Enolate->C_Attack Weinreb Amide / ZnCl2 O_Prod O-Acyl Enol Ester (Impurity) O_Attack->O_Prod C_Prod Beta-Keto Lactam (Desired) C_Attack->C_Prod Deprot Deprotonation by Unreacted Enolate C_Prod->Deprot pKa ~12 DiAcyl Di-acylated Lactam (Impurity) Deprot->DiAcyl Excess AcX

Figure 2: Mechanistic divergence showing regioselectivity issues and the di-acylation pathway.

FAQ 3: N-Arylation Impurities (Starting Material Synthesis)

Q: My starting 1-phenylpiperidin-2-one contains unreacted valerolactam and biphenyl impurities. How do I optimize the N-arylation step?

A: The N-arylation of amides is typically achieved via a Goldberg reaction. Unreacted valerolactam indicates catalyst death, while biphenyl indicates oxidative homocoupling of the bromobenzene.

Utilizing optimized ligands such as (S)-N-methylpyrrolidine-2-carboxylate or N,N'-dimethylethylenediamine significantly reduces the harsh conditions traditionally required and stabilizes the Cu(I) intermediate[2].

  • Causality: Naked copper requires temperatures >150 °C, leading to degradation. Ligands solubilize the copper species and accelerate the reductive elimination step at lower temperatures (90-110 °C).

  • Prevention: Strict Schlenk techniques must be used. Even trace oxygen will rapidly oxidize the Cu(I) to Cu(II), triggering the undesired homocoupling of your aryl halide into biphenyl.

Analytical Signatures of Common Impurities

Use this reference table to rapidly diagnose your crude reaction mixtures via LC-MS and 1 H NMR.

ImpurityStructural Typem/z [M+H]+Characteristic 1 H NMR SignatureRoot Cause
Desired Product 3-acetyl-1-phenylpiperidin-2-one218Doublet of doublets at δ ~3.5 ppm (1H, C3 methine); 3H singlet at δ ~2.3 ppmN/A (Target)
O-Acyl Enol Ester 1-phenyl-2-acetoxy-tetrahydropyridine218Missing C3 methine; presence of vinylic proton if isomerizedHard electrophile (AcCl) used with naked Li-enolate
Di-acetylated Lactam 3,3-diacetyl-1-phenylpiperidin-2-one260Missing C3 methine; prominent 6H singlet for two equivalent acetylsInsufficient base (stoichiometry < 2.0 equiv)
Biphenyl Aryl Homocoupling155 (GC-MS)Complex multiplet at δ 7.3-7.6 ppm (10H)Oxygen ingress during Cu-catalyzed N-arylation
Valerolactam Unreacted Starting Material100Broad NH peak ( δ ~6.0 ppm); missing aromatic protonsIncomplete N-arylation / Catalyst death

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 3-Acetyl-1-phenylpiperidin-2-one

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3-acetyl-1-phenylpiperidin-2-one (CAS: 2092204-97-0)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3-acetyl-1-phenylpiperidin-2-one (CAS: 2092204-97-0)[1]. Below, we deconstruct the physicochemical properties of this compound, provide a solvent compatibility matrix, address frequently asked troubleshooting questions, and outline self-validating protocols to ensure experimental integrity.

Mechanistic Profiling: The Causality of Insolubility

To resolve solubility bottlenecks, we must first understand the molecular architecture of the compound.

Unsubstituted piperidin-2-one (δ-valerolactam) is highly water-soluble (approx. 291 g/L)[2] because it possesses both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the C=O group)[3]. However, the 3-acetyl-1-phenylpiperidin-2-one derivative fundamentally alters this thermodynamic profile[1]:

  • Loss of H-Bond Donor: The addition of the N-phenyl ring eliminates the sole hydrogen bond donor and introduces a bulky, highly lipophilic aromatic system[4].

  • Increased Polar Surface Area without Donors: The 3-acetyl group adds a second carbonyl (an additional H-bond acceptor), increasing the topological polar surface area. However, without a corresponding proton donor, the molecule cannot integrate into the hydrogen-bonded network of water.

  • Hydrophobic Collapse: In aqueous media, water molecules are forced to form an ordered clathrate shell around the rigid N-phenyl lactam core. This is thermodynamically unfavorable, driving the compound to rapidly self-associate and precipitate—a phenomenon well-documented in the optimization of rigid N-phenyl lactam-based compounds[5].

Consequently, the molecule relies entirely on polar aprotic solvation (where solvent dipoles interact with the carbonyls, and hydrophobic solvent regions solvate the phenyl ring) to remain in solution.

Solvent Compatibility Matrix

The following table summarizes the quantitative and qualitative solubility data to guide your initial solvent selection.

SolventDielectric Constant (ε)Expected SolubilityMechanistic Rationale & Recommended Application
DMSO 46.7> 50 mMStrong dipole solvates the lactam/acetyl carbonyls; methyl groups solvate the phenyl ring. Best for primary in vitro master stocks.
DMF 36.7> 50 mMSimilar solvation mechanics to DMSO. Best for chemical synthesis and scale-up.
Methanol 32.710 – 20 mMProtic solvent; H-bonds with carbonyls but less effective for the lipophilic core. Best for LC-MS analytical preparations.
Aqueous Buffer (pH 7.4)~80.0< 0.1 mMHigh cohesive energy of water forces hydrophobic collapse of the N-phenyl ring. Requires excipients/surfactants for biological assays.

Troubleshooting FAQs

Q: Why does my compound crash out immediately upon dilution from DMSO into PBS or cell culture media? A: This is a classic "solvent crash." When the DMSO fraction drops below a critical threshold (typically <5% v/v), the aqueous environment cannot solvate the hydrophobic N-phenyl ring. The sudden shift in dielectric constant forces the lipophilic molecules to aggregate to minimize their exposed surface area to water.

Q: How can I maintain solubility in cell-based assays where DMSO must be kept strictly below 0.5%? A: You must bridge the polarity gap using amphiphilic excipients. We highly recommend formulating your assay buffer with Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 5–10% (w/v). The hydrophobic internal cavity of the cyclodextrin encapsulates the N-phenyl ring, while its hydrophilic exterior maintains aqueous solubility. Alternatively, 0.1% Tween-20 can be used to form micelles that sequester the lipophilic core.

Q: Does the 3-acetyl group cause pH-dependent solubility issues? A: While the molecule lacks strongly ionizable groups (like free amines or carboxylic acids), the 3-acetyl-lactam system can undergo keto-enol tautomerization at extreme pH values. Maintaining your assay buffer between pH 6.5 and 7.5 ensures the compound remains in its stable diketo form, preventing unpredictable solubility shifts or base-catalyzed degradation.

Self-Validating Experimental Protocols

To guarantee data trustworthiness, every protocol must include a built-in checkpoint to verify success before proceeding to the next experimental phase.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Objective: Create a thermodynamically stable, aggregate-free organic stock.

  • Weighing: Accurately weigh 2.17 mg of 3-acetyl-1-phenylpiperidin-2-one (MW ≈ 217.26 g/mol ) into a clean, dry amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex at 2500 RPM for 60 seconds, followed by bath sonication at room temperature for 5 minutes.

  • Self-Validation Checkpoint (Tyndall Test): In a darkened room, shine a focused laser pointer (e.g., 532 nm green laser) directly through the vial.

    • Pass: The laser beam is invisible as it passes through the liquid, confirming a true solution.

    • Fail: A visible beam path (Tyndall scattering) indicates undissolved micro-particulates. Action: Continue sonication or gently warm the solution to 37°C.

Protocol B: Step-Down Aqueous Dilution for Biological Assays

Objective: Achieve a 100 µM working concentration in aqueous buffer without triggering nucleation.

  • Excipient Preparation: Prepare your target assay buffer (e.g., PBS) containing 5% (w/v) HP-β-CD. Pre-warm the buffer to 37°C.

  • Dilution: While vortexing the buffer vigorously, add the 10 mM DMSO stock dropwise to achieve a 1:100 dilution (e.g., 10 µL stock into 990 µL buffer). (Causality note: Dropwise addition prevents localized high concentrations of the lipophile, minimizing nucleation events).

  • Self-Validation Checkpoint (Recovery Quantification): Centrifuge the final solution at 10,000 × g for 10 minutes to pellet any invisible nano-aggregates. Carefully sample the supernatant and analyze via LC-UV (monitor at ~254 nm for the N-phenyl system). Compare the peak area to a 100 µM standard prepared in pure Methanol.

    • Pass: >95% recovery. Proceed to your biological assay.

    • Fail: <95% recovery indicates invisible precipitation. Action: Increase HP-β-CD to 10% or supplement with 0.05% Tween-20.

Workflow Visualization

SolubilityWorkflow Start Start: 3-Acetyl-1-phenylpiperidin-2-one App Determine Target Application Start->App Analytic Analytical (LC-MS/NMR) App->Analytic Chemical Analysis Bio Biological Assays (In vitro) App->Bio Cell/Biochemical OrgSolv Dissolve in pure organic (MeCN, MeOH, CDCl3) Analytic->OrgSolv DMSOStock Prepare 10-50 mM DMSO Master Stock Bio->DMSOStock Success Proceed to Assay / Analysis OrgSolv->Success AqDilute Dilute into Aqueous Buffer (Keep DMSO < 1%) DMSOStock->AqDilute Inspect Checkpoint: Laser Tyndall Test (Check for micro-precipitates) AqDilute->Inspect Precip Precipitation Detected? Inspect->Precip Fix Formulation Fix: Add 5-10% HP-β-CD or 0.1% Tween-20 Precip->Fix Yes (Scattering) Validate Self-Validation: Centrifuge & LC-UV Quantify Precip->Validate No (Clear) Fix->Inspect Re-test Validate->Success Recovery > 95%

Figure 1: Decision tree for resolving 3-acetyl-1-phenylpiperidin-2-one solubility bottlenecks.

References

  • NextSDS Database. "3-acetyl-1-phenylpiperidin-2-one — Chemical Substance Information." NextSDS. [Link]

  • National Center for Biotechnology Information. "2-Piperidone | CID 12665." PubChem Database.[Link]

  • Journal of the American Chemical Society. "Concise Total Synthesis of (+)-Pleiocarpamine and Convergent Total Syntheses of (+)-Voacalgine A and (+)-Bipleiophylline via an Aerobic Oxidative Coupling." ACS Publications, 2023.[Link]

  • Journal of Medicinal Chemistry. "Factor Xa Inhibitors: Next-Generation Antithrombotic Agents." ACS Publications, 2010.[Link]

Sources

Troubleshooting

purification techniques and chromatography for 3-acetyl-1-phenylpiperidin-2-one

Welcome to the Technical Support Center for the purification and chromatographic resolution of 3-acetyl-1-phenylpiperidin-2-one . As a Senior Application Scientist, I have designed this guide to move beyond generic proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and chromatographic resolution of 3-acetyl-1-phenylpiperidin-2-one .

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. The purification of functionalized lactams—specifically beta-keto amides like 3-acetyl-1-phenylpiperidin-2-one—presents unique physicochemical challenges, most notably keto-enol tautomerism and strong stationary-phase interactions. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure you achieve >99% purity in your workflows.

Part 1: Molecular Profiling & Chromatographic Implications

Before troubleshooting, it is critical to understand the intrinsic properties of the target molecule. 3-acetyl-1-phenylpiperidin-2-one features a piperidin-2-one (lactam) core, an N-phenyl ring, and a C3-acetyl group. The proximity of the acetyl group to the lactam carbonyl creates a beta-keto amide system, which profoundly dictates its behavior on both silica and reversed-phase media.

Table 1: Physicochemical Properties & Chromatographic Data Summary

ParameterValue / CharacteristicChromatographic Implication
CAS Number 2092204-97-0Primary identifier for sourcing reference standards[1].
Molecular Weight 217.26 g/mol Target mass for LC-MS identification; expect an [M+H]+ adduct at m/z 218[1].
Chromophore N-phenyl & β -keto lactamStrong UV absorbance at 220 nm and 254 nm; ideal for UV-triggered fraction collection[2].
Structural Feature C3-Acetyl group ( β -keto amide)Highly prone to keto-enol tautomerism. Causes severe peak tailing or splitting if mobile phase pH is not strictly controlled.
Lipophilicity Moderate to HighRetained well on C18 columns; typically elutes between 40-70% organic modifier during gradient elution[3].

Part 2: Troubleshooting Guides & FAQs

Q1: During RP-HPLC, my 3-acetyl-1-phenylpiperidin-2-one peak is severely tailing or splitting into two poorly resolved peaks. Is my compound degrading on the column? Expert Insight: It is highly likely you are observing keto-enol tautomerism, not degradation. The C3-acetyl group can exist in a keto form or an enol form (stabilized by intramolecular hydrogen bonding with the lactam carbonyl). In unbuffered or neutral aqueous/organic mixtures, the interconversion between these tautomers occurs at a rate similar to the timescale of the chromatographic separation. Because the enol and keto forms have different polarities, the column attempts to separate them, resulting in a broad, smeared, or split peak. Solution: You must lock the equilibrium or accelerate the exchange rate to yield a single, time-averaged peak. The standard, field-proven approach is to use an acidic modifier. Adding 0.1% Trifluoroacetic Acid (TFA) to both your aqueous and organic mobile phases suppresses secondary interactions with column silanols and sharpens the peak dramatically[2][3].

Q2: I am trying to separate 3-acetyl-1-phenylpiperidin-2-one from the unacetylated precursor (1-phenylpiperidin-2-one) using silica gel flash chromatography, but they consistently co-elute. How can I improve resolution? Expert Insight: Both compounds share the core N-phenyl lactam structure, making their baseline polarities quite similar. Furthermore, protic solvent mixtures (like Dichloromethane/Methanol) can disrupt the internal hydrogen bonding of the beta-keto amide, exacerbating band broadening on the silica surface. Solution: Shift your solvent system. Normal phase chromatography using prepacked SiO2 cartridges eluting with a gradient of Hexanes and Ethyl Acetate (EtOAc) provides superior selectivity for these specific lactam derivatives[2][4]. The aprotic nature of Hexanes/EtOAc maintains the compound in a more defined structural state. If tailing persists, adding 1% glacial acetic acid to the eluent will mask the active silanol sites on the silica gel.

Q3: Can I purify this compound via crystallization instead of chromatography to save time during scale-up? Expert Insight: Yes. Chromatographic separation of polar piperidinone derivatives can be cost-prohibitive and solvent-intensive at a multi-gram scale. N-phenyl lactams often exhibit excellent crystallinity if the correct solvent system is chosen. Solution: Continuous antisolvent crystallization is highly effective for this class of molecules. By dissolving the crude mixture in a minimal amount of a polar solvent (like Methyl tert-butyl ether, MTBE) and adding a non-polar antisolvent (like Heptane), you exploit differential solubility[5]. The highly crystalline 3-acetyl-1-phenylpiperidin-2-one will precipitate, leaving structurally similar impurities in the mother liquor.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: Preparative RP-HPLC for High-Purity Isolation

This protocol utilizes acidic conditions to suppress tautomerism and ensure sharp peak shapes[2][3].

  • Sample Preparation: Dissolve the crude 3-acetyl-1-phenylpiperidin-2-one in a 1:1 mixture of Acetonitrile and Water. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Mount a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: 90% Water, 10% Methanol, 0.1% TFA[2].

    • Solvent B: 10% Water, 90% Methanol, 0.1% TFA[2].

  • Gradient Elution: Run a linear gradient from 0% to 70% Solvent B over 25 minutes at a flow rate appropriate for your column diameter (e.g., 20 mL/min)[3].

  • Detection & Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect fractions based on threshold triggering.

  • Recovery: Pool the pure fractions and lyophilize immediately. Caution: Do not concentrate TFA-containing solutions via rotary evaporation at high heat, as prolonged exposure to concentrated acid can induce deacetylation.

  • Self-Validation Step: Reconstitute 1 mg of the lyophilized product in 1 mL of mobile phase. Inject 5 µL onto an analytical C18 column using the identical gradient. A single, symmetrical peak (symmetry factor between 0.95 and 1.05) at >95% Area Under Curve (AUC) confirms both the purity of the fraction and the successful suppression of tautomeric peak splitting.

SOP 2: Antisolvent Crystallization (Scale-Up Workflow)

This protocol is ideal for batch purification >5 grams[5].

  • Dissolution: In a jacketed reactor, dissolve the crude product in MTBE (approx. 3-5 volumes) at 40°C until a completely clear solution is achieved.

  • Antisolvent Addition: Slowly add Heptane (approx. 10-15 volumes) dropwise via an addition funnel while maintaining moderate agitation.

  • Nucleation: Once the solution becomes slightly turbid (cloud point), pause the addition. Allow the mixture to stir for 15 minutes to let seed crystals form naturally (or introduce 0.1% w/w authentic seed crystals).

  • Cooling: Gradually cool the mixture to 0-5°C at a rate of 0.5°C/min to maximize yield and crystal size.

  • Filtration: Filter the resulting crystals under vacuum. Wash the filter cake with 2 volumes of ice-cold Heptane. Dry under vacuum at 40°C to constant weight.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the dried crystals. A single, sharp endothermic melting peak confirms a highly ordered crystalline lattice, validating the exclusion of co-eluting impurities.

Part 4: Process Visualizations

Tautomerism Keto Keto Tautomer (C3-Acetyl) Enol Enol Tautomer (H-Bonded) Keto->Enol Equilibrium Neutral Neutral pH (Slow Exchange) Keto->Neutral Acidic Acidic pH (0.1% TFA) (Locked/Fast Exchange) Keto->Acidic Enol->Neutral Enol->Acidic Broad Broad / Split Peak (Poor Resolution) Neutral->Broad Sharp Sharp Peak (High Resolution) Acidic->Sharp

Fig 1. Effect of pH on the keto-enol tautomerism and chromatographic resolution of the lactam.

RPHPLC Step1 1. Sample Preparation Dissolve in MeCN/H2O & Filter Step2 2. Column Loading C18 Preparative Column Step1->Step2 Step3 3. Gradient Elution 0-70% MeCN with 0.1% TFA Step2->Step3 Step4 4. UV/MS Detection Trigger at 220nm / m/z 218 Step3->Step4 Step5 5. Fraction Collection Pool Target Peaks Step4->Step5 Step6 6. Lyophilization Isolate Pure Solid Step5->Step6

Fig 2. Step-by-step preparative RP-HPLC workflow for isolating 3-acetyl-1-phenylpiperidin-2-one.

Part 5: References

  • PubChemLite - 3-acetyl-1-phenylpiperidin-2-one (C13H15NO2) . University of Luxembourg (uni.lu). URL:[Link][6]

  • Piperidinone formyl peptide 2 receptor and formyl peptide 1 receptor agonists (US10717708B2) . Google Patents. URL:[2]

  • Supporting Information: Synthesis of 1-phenylpiperidin-2-one derivatives . AWS / Published Literature. URL: [Link][3]

  • Chemoselective Intramolecular Morita–Baylis–Hillman Reaction; Acrylamide and Ketone as Sluggish Reacting Partners on a Labile Framework . The Journal of Organic Chemistry - ACS Publications. URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 3-Acetyl-1-phenylpiperidin-2-one Synthesis: A Comparative Guide to δ-Lactam Functionalization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Acetyl-1-phenylpiperidin-2-one (CAS: 2092204-97-0) Executive Summary 3-Acetyl-1-phenylpiperidin-2-one is a highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Acetyl-1-phenylpiperidin-2-one (CAS: 2092204-97-0)

Executive Summary

3-Acetyl-1-phenylpiperidin-2-one is a highly functionalized δ-lactam scaffold utilized extensively in the development of peptidomimetics and targeted therapeutics[1],[2]. The precise installation of both the N-phenyl ring and the C3-acetyl group presents unique chemoselectivity challenges, often requiring highly optimized conditions similar to those used in the synthesis of related 3-substituted piperidin-2-ones[3].

As a Senior Application Scientist, I have structured this guide to evaluate three orthogonal synthetic methodologies: De Novo Cyclization, Transition Metal-Catalyzed N-Arylation, and Late-Stage C3-Functionalization. By analyzing the causality behind these experimental choices, this guide provides a data-driven framework for selecting the optimal route based on yield, scalability, and precursor availability.

Mechanistic Pathway Analysis

To synthesize this specific δ-lactam, chemists must navigate the competing nucleophilicities of the amide nitrogen and the α-carbon. The following three pathways represent the most robust strategies for constructing the target molecule.

SynthesisPathways A Acetoacetanilide + 1-Bromo-3-chloropropane Target 3-Acetyl-1-phenylpiperidin-2-one (Target δ-Lactam) A->Target Pathway A: Base-Mediated Cyclization B 3-Acetylpiperidin-2-one + Iodobenzene B->Target Pathway B: Cu/Pd N-Arylation C 1-Phenylpiperidin-2-one + Acetyl Chloride C->Target Pathway C: Kinetic C3-Acetylation

Logical relationship of the three orthogonal synthesis pathways for the target δ-lactam.

Pathway A: De Novo Cyclization (Alkylation/Lactamization Cascade)

This approach leverages the active methylene of acetoacetanilide. Sequential alkylation with 1-bromo-3-chloropropane under basic conditions forms an acyclic intermediate, followed by intramolecular N-alkylation to close the piperidin-2-one ring.

  • Causality: Using a differential leaving group strategy (bromide vs. chloride) ensures that the initial intermolecular alkylation occurs preferentially at the softer bromide center, reserving the harder chloride for the intramolecular lactamization step driven by entropic favorability.

Pathway B: Transition Metal-Catalyzed N-Arylation

Starting from 3-acetylpiperidin-2-one, the N-phenyl group is installed via a copper-catalyzed Ullmann-type coupling or palladium-catalyzed Buchwald-Hartwig amidation.

  • Causality: The lactam nitrogen is weakly nucleophilic due to resonance delocalization into the carbonyl. Transition metal catalysis is mandatory to lower the activation energy for C-N bond formation, a principle extensively validated in the copper-catalyzed N-arylation of amides[4].

Pathway C: Late-Stage C3-Functionalization

1-Phenylpiperidin-2-one is subjected to directed enolization using a non-nucleophilic strong base (LDA), followed by quenching with an acetylating agent.

  • Causality: Kinetic deprotonation at -78 °C prevents self-condensation of the lactam. Strict thermal control is critical to prevent O-acylation, favoring the thermodynamically stable C-acylated product[5].

Quantitative Performance Comparison

The following table summarizes the key quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiencies.

MetricPathway A (De Novo Cyclization)Pathway B (N-Arylation)Pathway C (C3-Acetylation)
Overall Yield 65 - 75%80 - 85%55 - 60%
Reaction Time 16 hours16 - 24 hours4 hours
Scalability High (Multi-gram)Medium (Catalyst cost)Low (Cryogenic limits)
Key Reagents K₂CO₃, DMFCuI, DMEDA, K₃PO₄LDA, THF, -78 °C
Primary Impurity O-alkylated enol etherDehalogenated areneO-acylated enol ester

Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system, embedding real-time analytical checkpoints to ensure mechanistic fidelity before proceeding to the next step.

Workflow Step1 1. Enolate Formation (LDA, -78°C) QC1 QC: D2O Quench (+1 Da Mass Shift) Step1->QC1 Step2 2. Acylation (Acetyl Chloride) Step1->Step2 QC2 QC: Thermal Shift (O-to-C Migration) Step2->QC2 Step3 3. Isolation (NH4Cl Quench) Step2->Step3

Self-validating experimental workflow for the late-stage C3-acetylation of δ-lactams.

Protocol A: De Novo Base-Mediated Cyclization
  • Enolate Generation: Dissolve acetoacetanilide (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and stir for 30 minutes at room temperature.

    • Causality Check: The mild base K₂CO₃ deprotonates the highly acidic active methylene (pKa ~11) but is insufficiently strong to fully deprotonate the amide nitrogen (pKa ~16), ensuring regioselective C-alkylation.

  • Intermolecular Alkylation: Add 1-bromo-3-chloropropane (1.1 eq) dropwise. Heat the mixture to 60 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material and the appearance of a less polar spot indicates successful C-alkylation. Do not proceed to step 3 until starting material is consumed.

  • Intramolecular Lactamization: Increase the temperature to 100 °C and stir for an additional 12 hours.

    • Causality Check: Elevated thermal energy overcomes the activation barrier for the intramolecular displacement of the secondary chloride by the amide nitrogen, forming the thermodynamically stable 6-membered δ-lactam.

  • Isolation: Perform an aqueous workup and recrystallize from ethanol.

    • Self-Validation Checkpoint: ¹H NMR will show the disappearance of the acyclic N-H proton (~8.0 ppm) and the emergence of distinct piperidine ring multiplets (1.8-3.6 ppm).

Protocol B: Copper-Catalyzed N-Arylation
  • Catalyst Activation: Charge a Schlenk flask with 3-acetylpiperidin-2-one (1.0 eq), CuI (10 mol%), and K₃PO₄ (2.0 eq). Evacuate and backfill with Argon three times.

    • Causality Check: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen, which would terminate the catalytic cycle. Strict anaerobic conditions are mandatory[4].

  • Coupling Reaction: Add anhydrous Toluene, Iodobenzene (1.2 eq), and N,N'-dimethylethylenediamine (DMEDA, 20 mol%). Heat to 110 °C for 16 hours.

    • Causality Check: DMEDA acts as a bidentate ligand, stabilizing the active Cu(I) species and preventing its aggregation into inactive bulk copper (copper mirror), thus maintaining catalytic turnover.

    • Self-Validation Checkpoint: The reaction mixture transitions from a pale green suspension to a deep, homogeneous blue-purple solution, visually confirming the formation of the active Cu-ligand complex.

  • Purification: Filter the cooled mixture through a pad of Celite and purify via flash column chromatography.

Protocol C: Late-Stage Kinetic C3-Acetylation
  • Kinetic Deprotonation: Cool a solution of 1-phenylpiperidin-2-one (1.0 eq) in anhydrous THF to -78 °C. Add LDA (1.1 eq, 2.0 M in THF) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • Causality Check: LDA is a sterically hindered, non-nucleophilic base. At -78 °C, it irreversibly deprotonates the C3 position to form the kinetic lithium enolate without attacking the lactam carbonyl.

    • Self-Validation Checkpoint: Quench a 0.1 mL micro-aliquot with D₂O. LC-MS analysis must show a +1 Da mass shift (deuterium incorporation at C3), confirming quantitative enolate formation.

  • Acylation and Migration: Add Acetyl Chloride (1.1 eq) rapidly. Maintain at -78 °C for 2 hours, then slowly warm to room temperature over 4 hours.

    • Causality Check: Acetyl chloride initially forms the kinetic O-acylated enol ester. Slowly warming the reaction to room temperature provides the necessary activation energy for the Steglich-type O-to-C acyl migration, yielding the thermodynamically stable 3-acetyl lactam.

  • Quench: Quench with saturated NH₄Cl and extract with EtOAc.

Conclusion

For large-scale, cost-effective synthesis, Pathway A (De Novo Cyclization) is the superior choice due to the affordability of acetoacetanilide and the elimination of transition metal catalysts. However, if diverse N-aryl analogs are required for structure-activity relationship (SAR) studies, Pathway B (N-Arylation) offers the highest modularity and yield. Pathway C is best reserved for late-stage functionalization of existing lactam libraries, though it demands rigorous cryogenic control.

References

  • PubChemLite - 3-acetyl-1-phenylpiperidin-2-one (C13H15NO2)[Link]

  • Arkivoc - Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters [Link]

  • MDPI - Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand [Link]

  • ACS Publications - Cobalt-Catalyzed Chemodivergent Synthesis of Cyclic Amines and Lactams from Ketoacids and Anilines Using Hydrosilylation[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Acetyl-1-phenylpiperidin-2-one

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, self-validating scientific discipline. When scaling up the use of functionalized lactams like 3-Acetyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, self-validating scientific discipline. When scaling up the use of functionalized lactams like 3-Acetyl-1-phenylpiperidin-2-one , understanding the mechanistic causality behind its hazards is non-negotiable.

Its structural motifs—a lipophilic phenyl ring and a reactive acetyl group on a piperidone scaffold—impart specific toxicological properties. This guide provides an authoritative, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring your laboratory practices are as precise as your chemistry.

Physicochemical & Hazard Profiling

Before establishing a PPE matrix, we must analyze the compound's intrinsic hazard profile. According to GHS classifications[1], 3-Acetyl-1-phenylpiperidin-2-one presents three primary hazards that dictate our handling strategy:

  • Skin Irrit. 2 (H315): The lipophilic nature of the compound allows it to partition into and disrupt the stratum corneum, necessitating robust physical barriers[1].

  • Eye Irrit. 2A (H319): Airborne particulates can rapidly dissolve in ocular fluid, causing immediate and severe inflammation[1].

  • STOT SE 3 (H336): Specific Target Organ Toxicity (Single Exposure). Inhalation of dust or aerosols can lead to transient central nervous system (CNS) depression, manifesting as drowsiness or dizziness[1].

Table 1: Quantitative Safety and Physicochemical Data

ParameterValue / ClassificationRegulatory Grounding
Chemical Name 3-Acetyl-1-phenylpiperidin-2-oneNextSDS[1]
CAS Number 2092204-97-0NextSDS[1]
Molecular Weight 217.27 g/mol Sigma-Aldrich[2]
Skin Hazard Category 2 (H315)GHS / OSHA[1]
Eye Hazard Category 2A (H319)GHS / OSHA[1]
Inhalation Hazard STOT SE 3 (H336)GHS / OSHA[1]
Fume Hood Velocity 80–100 fpmIndustry Standard[3]

The PPE Matrix & Engineering Controls

PPE is the last line of defense. Engineering controls must dictate the baseline safety environment. Because this compound is a STOT SE 3 inhalation hazard, all handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 feet per minute (fpm)[3].

Personal Protective Equipment (PPE) Selection:

  • Hand Protection: Disposable nitrile gloves (minimum 4-mil thickness).

    • Causality: Nitrile provides an excellent barrier against solid organic powders. However, if the compound is dissolved in a carrier solvent (e.g., DMSO or Dichloromethane), the solvent acts as a permeation vehicle for the solute[3]. You must pivot your glove selection to match the specific solvent's breakthrough time[4].

  • Eye Protection: Snug-fitting, splash-proof chemical safety goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses with side shields leave gaps. Goggles seal the orbital area, preventing fine, aerosolized powders from bypassing the shield and triggering an H319 ocular event[5].

  • Body Protection: A knee-length, flame-retardant laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through powders and eliminate exposed skin between the glove and the sleeve, directly mitigating H315 contact dermatitis risks[5].

Self-Validating Handling Methodologies

To ensure absolute trustworthiness in your execution, every step of the handling process must feature a built-in verification check.

Protocol 1: Safe Weighing and Transfer

  • Preparation: Clear the fume hood of incompatible materials.

    • Validation Checkpoint: Before opening the reagent bottle, hold a delicate tissue at the sash opening. Ensure it is gently pulled inward, visually confirming negative pressure.

  • Donning PPE: Inspect nitrile gloves for micro-tears. Don safety goggles and button the lab coat completely to the neck.

    • Validation Checkpoint: Perform a pneumatic test by trapping air in the glove and applying pressure to check for invisible punctures before donning.

  • Static Mitigation: Because 3-Acetyl-1-phenylpiperidin-2-one is a dry powder[2], it is prone to electrostatic dispersion. Use an anti-static gun (e.g., Zerostat) or a grounded metal weighing spatula.

    • Causality: Neutralizing static prevents the powder from "jumping" off the spatula, which could aerosolize the compound and exacerbate the H336 inhalation risk.

  • Execution: Tare a sealable glass vial on the analytical balance inside the fume hood. Transfer the required mass.

  • Sealing & Decontamination: Cap the vial tightly before removing it from the fume hood. Wipe the exterior of the vial with a lint-free wipe dampened with 70% isopropanol.

Protocol 2: Decontamination and Waste Disposal

  • Surface Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (water/detergent mix, followed by ethanol) to capture residual particulates.

    • Validation Checkpoint: Inspect the balance area with a bright white light or UV flashlight to ensure no crystalline micro-particulates remain on the weighing pan.

  • Waste Segregation: Dispose of all contaminated consumables (weigh boats, wipes, outer gloves) in a designated solid hazardous waste container[5].

  • Doffing: Remove outer gloves inside the hood. Remove goggles and lab coat, then remove inner gloves. Wash hands immediately with soap and water[5].

Emergency Response & Spill Mitigation

Due to the compound's ability to cause drowsiness and dizziness (H336), a researcher's judgment may become impaired during an exposure event. A buddy system is highly recommended during bulk transfers.

  • Skin Contact (H315): Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, followed by soap and water[5].

  • Eye Contact (H319): Utilize the emergency eyewash station immediately. Flush eyes for 15-20 minutes, holding eyelids open to ensure complete irrigation[5]. Seek immediate ophthalmological evaluation.

  • Inhalation (H336): Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention[5].

Operational Workflow Visualization

HandlingWorkflow Start 1. Risk Assessment CAS: 2092204-97-0 EngControl 2. Engineering Controls Fume Hood (>80 fpm) Start->EngControl PPE 3. PPE Selection Nitrile, Goggles, Lab Coat EngControl->PPE Execution 4. Safe Handling Weighing & Transfer PPE->Execution Incident Exposure Incident? Execution->Incident Emergency Emergency Response Eyewash / Shower Incident->Emergency YES Decon 5. Decontamination & Waste Disposal Incident->Decon NO Emergency->Decon

Operational workflow and emergency response pathway for handling 3-Acetyl-1-phenylpiperidin-2-one.

References

  • Title: 3-acetyl-1-phenylpiperidin-2-one — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Wake Forest University CHEMICAL HYGIENE PLAN Source: Wake Forest University URL: [Link]

Sources

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